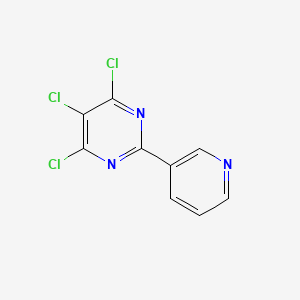
Methyl 4-benzylmorpholine-2-carboxylate
Übersicht
Beschreibung
Methyl 4-benzylmorpholine-2-carboxylate is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.281 g/mol. It belongs to the class of morpholine derivatives and is widely used in various fields, including medical, environmental, and industrial research.
Wissenschaftliche Forschungsanwendungen
Methyl 4-benzylmorpholine-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block in palladium-catalyzed methylation and arylation of C-H bonds in carboxylic acids.
Pharmaceutical Research:
Materials Science: It is used in the synthesis and characterization of ionic liquids, specifically 4-benzyl-4-methylmorpholinium-based ionic liquids, which have applications in green chemistry and as solvents for biomass.
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
The synthesis of Methyl 4-benzylmorpholine-2-carboxylate involves several steps. One common method includes the reaction of 4-benzylmorpholine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like acetonitrile at room temperature . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
Methyl 4-benzylmorpholine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions: Reagents like ammonium formate and palladium on activated carbon are used in some reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of Methyl 4-benzylmorpholine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, it may act as a precursor to active compounds that interact with receptors or enzymes, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-benzylmorpholine-2-carboxylate can be compared with other morpholine derivatives, such as:
4-Benzylmorpholine: Similar in structure but lacks the ester group.
N-Boc-morpholine-2-carboxylic acid: Used in similar pharmaceutical applications but has a different functional group.
4-Benzyl-4-methylmorpholinium-based ionic liquids: Used in materials science for green chemistry applications.
This compound is unique due to its specific combination of functional groups, which makes it versatile for various applications in organic synthesis, pharmaceutical research, and materials science.
Eigenschaften
IUPAC Name |
methyl 4-benzylmorpholine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-13(15)12-10-14(7-8-17-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHMAJMVQRTGQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCO1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679106 | |
| Record name | Methyl 4-benzylmorpholine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135782-29-5 | |
| Record name | Methyl 4-benzylmorpholine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol](/img/structure/B597267.png)
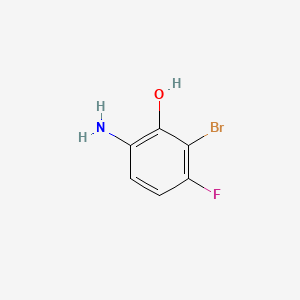

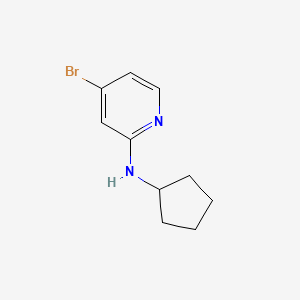

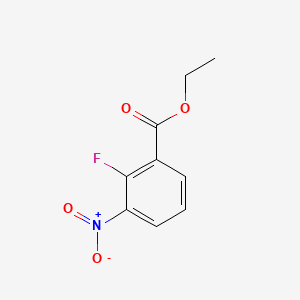
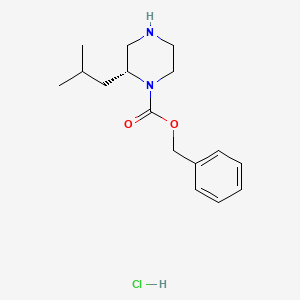

![9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole](/img/structure/B597279.png)


